(3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one (3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15743495
InChI: InChI=1S/C15H21NO2/c1-3-4-10-15(2)14(17)18-11-13(16-15)12-8-6-5-7-9-12/h5-9,13,16H,3-4,10-11H2,1-2H3/t13-,15+/m0/s1
SMILES:
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol

(3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one

CAS No.:

Cat. No.: VC15743495

Molecular Formula: C15H21NO2

Molecular Weight: 247.33 g/mol

* For research use only. Not for human or veterinary use.

(3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one -

Specification

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
IUPAC Name (3R,5R)-3-butyl-3-methyl-5-phenylmorpholin-2-one
Standard InChI InChI=1S/C15H21NO2/c1-3-4-10-15(2)14(17)18-11-13(16-15)12-8-6-5-7-9-12/h5-9,13,16H,3-4,10-11H2,1-2H3/t13-,15+/m0/s1
Standard InChI Key KEJKFWAJMISQRD-DZGCQCFKSA-N
Isomeric SMILES CCCC[C@@]1(C(=O)OC[C@H](N1)C2=CC=CC=C2)C
Canonical SMILES CCCCC1(C(=O)OCC(N1)C2=CC=CC=C2)C

Introduction

Chemical Identity and Structural Features

Nomenclature and Stereochemistry

(3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one (CAS No. 2004679-55-2) is a bicyclic compound belonging to the morpholinone class. Its IUPAC name reflects the substituents at the 3rd and 5th positions of the morpholin-2-one ring: a butyl group, a methyl group, and a phenyl group. The (3R,5R) configuration indicates the absolute stereochemistry of the chiral centers, which critically influences its biological activity and physicochemical behavior .

Molecular Formula and Weight

The molecular formula C₁₅H₂₁NO₂ corresponds to a molecular weight of 247.33 g/mol. The structure integrates a hydrophobic phenyl group and a polar morpholinone ring, creating a balance of lipophilicity and hydrogen-bonding potential. This duality impacts solubility, as discussed in subsequent sections .

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.2004679-55-2
Molecular FormulaC₁₅H₂₁NO₂
Molecular Weight247.33 g/mol
Synonymous Names(3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one

Physicochemical Properties

Solubility and Solvent Compatibility

The compound exhibits limited aqueous solubility, necessitating the use of organic solvents for stock solution preparation. According to experimental data, it is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but poorly miscible in water. Heating to 37°C with sonication is recommended to enhance dissolution .

Storage TemperatureStability Period
-80°C6 months
-20°C1 month
Mass (mg)Volume for 1 mM (mL)Volume for 5 mM (mL)Volume for 10 mM (mL)
14.04320.80860.4043
520.21594.04322.0216
1040.43188.08644.0432

Research Applications and Biological Relevance

Role in Medicinal Chemistry

Morpholinone derivatives are frequently explored as enzyme inhibitors or receptor modulators due to their structural resemblance to peptide bonds. The phenyl and alkyl substituents in (3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one suggest potential interactions with hydrophobic binding pockets, making it a candidate for kinase or protease inhibition studies .

Synthetic Intermediate Utility

The compound’s stereochemical purity and functional groups position it as a chiral building block in asymmetric synthesis. Its utility in constructing complex alkaloids or heterocycles remains underexplored but theoretically promising .

Future Research Directions

Pharmacokinetic Profiling

Investigations into absorption, distribution, metabolism, and excretion (ADME) properties are necessary to evaluate therapeutic potential. Computational modeling could predict blood-brain barrier permeability or cytochrome P450 interactions.

Target Identification Studies

High-throughput screening against protein libraries may reveal novel biological targets. Emphasis should be placed on oncology and neurology targets, where morpholinones have historical relevance.

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